molecular formula C26H26N2O4 B6349706 8-Benzyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-55-5

8-Benzyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349706
CAS No.: 1326811-55-5
M. Wt: 430.5 g/mol
InChI Key: OTACSUZBHYTIQC-UHFFFAOYSA-N
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Description

8-Benzyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a benzyl group at the 8-position and a naphthalene-1-carbonyl substituent at the 4-position.

Properties

IUPAC Name

8-benzyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c29-24(22-12-6-10-20-9-4-5-11-21(20)22)28-23(25(30)31)18-32-26(28)13-15-27(16-14-26)17-19-7-2-1-3-8-19/h1-12,23H,13-18H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTACSUZBHYTIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Benzyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326811-55-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic structure that integrates a naphthalene moiety and an oxa-diazabicyclo framework. This unique architecture contributes to its interaction with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research has indicated that derivatives of diazaspiro compounds exhibit notable antimicrobial properties. For instance, Mannich bases derived from related structures have demonstrated significant antibacterial activity against various strains, suggesting that the spirocyclic core may enhance membrane permeability or inhibit critical bacterial enzymes .

Anticancer Activity

Studies have explored the anticancer potential of similar diazaspiro compounds. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The mechanism appears to involve the inhibition of specific signaling pathways essential for tumor growth .

Neuroprotective Effects

There is emerging evidence that compounds with similar structural motifs may exert neuroprotective effects. For example, they may mitigate oxidative stress in neuronal cells by enhancing antioxidant enzyme activity and reducing inflammatory cytokine levels . This property could be particularly beneficial in neurodegenerative disorders.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator for specific receptors involved in cell signaling pathways.
  • Oxidative Stress Reduction : By enhancing the cellular antioxidant capacity, it may protect against oxidative damage.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various diazaspiro compounds, including derivatives of this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound could serve as a scaffold for developing novel anticancer agents targeting apoptosis pathways .

Data Tables

Activity Tested Strains/Cell Lines IC50 (µM) Mechanism
AntimicrobialStaphylococcus aureus10Membrane disruption
Escherichia coli12Enzyme inhibition
Anticancer (Apoptosis)MCF-7 (Breast Cancer)15Caspase activation

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position acyl group significantly influences molecular properties and bioactivity. Key analogs include:

Compound Name Acyl Group Molecular Formula Molecular Weight (g/mol) Purity Key Features/Applications References
8-Benzyl-4-(4-chloro-2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-chloro-2-fluorobenzoyl C₂₂H₂₂ClFN₂O₄ 432.9 ≥95% Discontinued; halogenated aromatic
8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-fluorobenzoyl C₂₂H₂₂FN₂O₄ 397.4 N/A Available for inquiry
8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 3-methylbutanoyl (isovaleryl) C₂₀H₂₈N₂O₄ 360.4 N/A Discontinued; aliphatic substituent
8-Benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-tert-butylbenzoyl C₂₈H₃₄N₂O₄ 462.6 N/A Bulkier aromatic group
8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid naphthalene-2-carbonyl C₂₂H₂₂N₂O₄ 378.4 N/A Medicinal use; methyl at 8-position

Key Observations :

  • Aliphatic substituents (e.g., 3-methylbutanoyl in ) reduce steric hindrance, possibly enhancing solubility.
  • Lipophilicity : Naphthalene-based analogs (target compound and ) exhibit higher lipophilicity due to fused aromatic rings, which may improve membrane permeability but reduce aqueous solubility.
  • Discontinuation Trends : Compounds like and were discontinued, suggesting challenges in synthesis, stability, or efficacy in early-stage research.

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